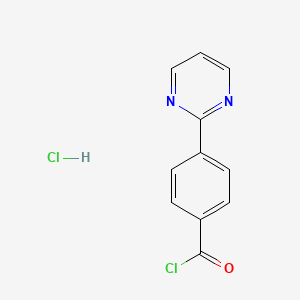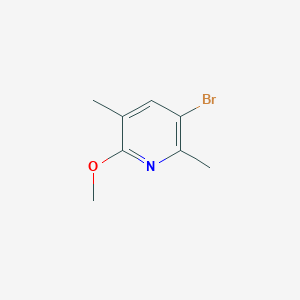![molecular formula C12H22N2O2 B12955860 tert-Butyl (1S,6S)-1-methyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B12955860.png)
tert-Butyl (1S,6S)-1-methyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (1S,6S)-1-methyl-3,7-diazabicyclo[420]octane-7-carboxylate is a bicyclic compound that features a diazabicyclo octane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1S,6S)-1-methyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate typically involves the formation of the diazabicyclo octane core through a series of stereoselective reactions. One common method involves the enantioselective construction of the bicyclic scaffold from an acyclic starting material that contains the necessary stereochemical information . The reaction conditions often include the use of chiral catalysts and specific reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (1S,6S)-1-methyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the diazabicyclo core, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazabicyclo derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, tert-Butyl (1S,6S)-1-methyl-3,7-diazabicyclo[420]octane-7-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its diazabicyclo core is a common motif in many bioactive molecules, making it a valuable scaffold for drug discovery .
Industry
In the material science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its rigid structure can impart desirable mechanical and thermal properties to the resulting materials.
Mecanismo De Acción
The mechanism by which tert-Butyl (1S,6S)-1-methyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The diazabicyclo core can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (1R,6S)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
- rac-tert-butyl (1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
Uniqueness
tert-Butyl (1S,6S)-1-methyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate is unique due to its specific stereochemistry and the presence of a tert-butyl group. This configuration can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different stereochemistry or substituents .
Propiedades
Fórmula molecular |
C12H22N2O2 |
|---|---|
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
tert-butyl (1S,6S)-1-methyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(4)7-13-6-5-9(12)14/h9,13H,5-8H2,1-4H3/t9-,12-/m0/s1 |
Clave InChI |
RKGNHOWEKIWRRZ-CABZTGNLSA-N |
SMILES isomérico |
C[C@@]12CNCC[C@@H]1N(C2)C(=O)OC(C)(C)C |
SMILES canónico |
CC12CNCCC1N(C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






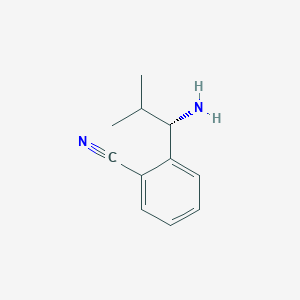
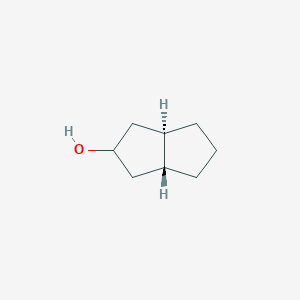
![3-Formylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B12955825.png)
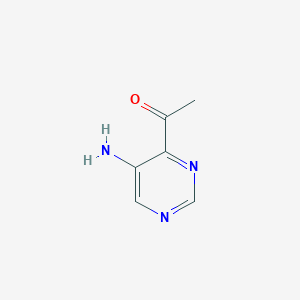
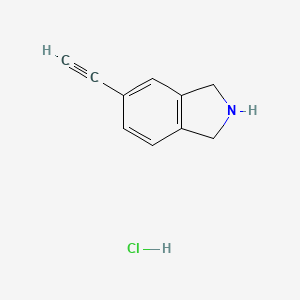
![3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12955837.png)
